molecular formula C16H19N7O6 B15125488 ethyl 1-{6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-1H-pyrazole-4-carboxylate

ethyl 1-{6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-1H-pyrazole-4-carboxylate

Cat. No.: B15125488
M. Wt: 405.37 g/mol
InChI Key: ZPVLTIXYQGANFL-UHFFFAOYSA-N
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Description

CVT 3127 is a chemical compound known for its potential applications in various scientific fields. It is a small-molecule renin inhibitor developed for the treatment of hypertension and kidney disease. Renin inhibitors are a class of drugs that inhibit the activity of renin, an enzyme involved in the regulation of blood pressure and electrolyte balance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CVT 3127 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions for CVT 3127 are proprietary and not publicly disclosed. general methods for synthesizing renin inhibitors typically involve the use of organic solvents, catalysts, and controlled reaction temperatures.

Industrial Production Methods

Industrial production of CVT 3127 would likely involve large-scale chemical synthesis using batch or continuous flow processes. These methods ensure the consistent production of high-purity compounds. The process would include rigorous quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

CVT 3127 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

CVT 3127 has several scientific research applications, including:

    Chemistry: Used as a model compound to study the mechanisms of renin inhibition and to develop new renin inhibitors.

    Biology: Investigated for its effects on cellular processes related to blood pressure regulation and kidney function.

    Medicine: Explored as a potential therapeutic agent for treating hypertension and kidney disease.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

CVT 3127 exerts its effects by inhibiting the activity of renin, an enzyme that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By inhibiting renin, CVT 3127 reduces the production of angiotensin I, which in turn decreases the formation of angiotensin II, a potent vasoconstrictor. This leads to a reduction in blood pressure and a decrease in the workload on the heart and kidneys.

Comparison with Similar Compounds

Similar Compounds

    Aliskiren: Another renin inhibitor used to treat hypertension.

    SPH3127: A novel direct renin inhibitor with similar applications.

Uniqueness

CVT 3127 is unique due to its specific molecular structure, which provides distinct pharmacokinetic and pharmacodynamic properties. It may offer advantages in terms of potency, selectivity, and safety profile compared to other renin inhibitors.

Properties

IUPAC Name

ethyl 1-[6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N7O6/c1-2-28-15(27)7-3-19-23(4-7)16-20-12(17)9-13(21-16)22(6-18-9)14-11(26)10(25)8(5-24)29-14/h3-4,6,8,10-11,14,24-26H,2,5H2,1H3,(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVLTIXYQGANFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N7O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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